Methanamine, 1-(5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-2H-pyrrol-2-ylidene)-, (1Z)-
Description
The compound Methanamine, 1-(5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-2H-pyrrol-2-ylidene)-, (1Z)- features a methanamine group (-CH2NH2) linked to a conjugated pyrrole-derived system. Key structural attributes include:
- Two fused pyrrole rings: One substituted with a bromine atom at position 5 and a methoxy group (-OCH3) at position 2.
- (1Z) configuration: Indicates the geometry of the double bond in the pyrrol-2-ylidene moiety.
- Electron-rich aromatic system: The conjugation between pyrrole rings and substituents likely enhances stability and influences intermolecular interactions.
Properties
CAS No. |
85850-01-7 |
|---|---|
Molecular Formula |
C10H10BrN3O |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
[5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-1H-pyrrol-2-yl]methanimine |
InChI |
InChI=1S/C10H10BrN3O/c1-15-9-4-7(13-8(9)5-12)6-2-3-10(11)14-6/h2-5,12-14H,1H3 |
InChI Key |
VSHYYQXFUIYXHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC(=C1)C2=CC=C(N2)Br)C=N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine typically involves the following steps:
Formation of the Bipyrrole Core: The bipyrrole core can be synthesized through a condensation reaction between pyrrole derivatives under acidic or basic conditions.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction with formaldehyde or a similar aldehyde under basic conditions.
Industrial Production Methods
Industrial production of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted bipyrrole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing pyrrole moieties exhibit diverse biological activities, including:
- Antimicrobial Activity : Pyrrole derivatives have shown promise as antimicrobial agents. The presence of bromine and methoxy groups can enhance their efficacy against various bacterial strains.
- Anticancer Properties : Pyrrole-based compounds are being investigated for their potential to inhibit cancer cell proliferation. Studies suggest that the specific structural features of TAMBJAMINE B may contribute to its cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : Compounds derived from pyrroles have been associated with neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where modulation of neuronal health is crucial.
Applications in Medicinal Chemistry
The unique structure of Methanamine, 1-(5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-2H-pyrrol-2-ylidene)-, (1Z)- makes it a candidate for further development in medicinal chemistry:
- Drug Development : Its ability to interact with biological targets suggests potential as a lead compound for developing new therapeutics aimed at treating infections and cancer.
- Synthetic Pathways : The synthesis of TAMBJAMINE B can serve as a model for creating other bioactive compounds through modifications of the pyrrole structure.
Case Studies
Several studies highlight the applications and potential of TAMBJAMINE B:
- Antimicrobial Testing : A study demonstrated that TAMBJAMINE B exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as an antibiotic candidate .
- Cancer Cell Line Studies : In vitro experiments showed that TAMBJAMINE B could inhibit the growth of specific cancer cell lines, suggesting its utility in anticancer drug design .
- Neuroprotective Research : Investigations into the neuroprotective effects of pyrrole derivatives have highlighted the role of TAMBJAMINE B in modulating neuroinflammation, which could lead to therapeutic strategies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Structural Analogs from Evidence
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Key Structural and Molecular Comparisons
*Estimated based on molecular formula.
Functional Group and Substituent Analysis
- Bromine vs.
- Methoxy Group : The methoxy substituent in the target compound and can participate in hydrogen bonding, contrasting with the methyl group in , which offers only steric effects .
- Conjugated System : The fused pyrrole rings in the target compound create extended π-conjugation absent in (pyridine) and (single pyrrole), possibly influencing electronic properties and stability .
Biological Activity
Methanamine, 1-(5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-2H-pyrrol-2-ylidene)-, (1Z)-, is a derivative of pyrrole and has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for various applications in drug discovery and development.
Chemical Structure
The compound can be represented as follows:
This structure includes a brominated pyrrole moiety and a methoxy group, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Key areas of investigation include:
- Antimicrobial Activity : Studies have indicated that pyrrole derivatives can exhibit antimicrobial properties. For instance, compounds similar to Methanamine have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida species .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for developing drugs targeting specific metabolic pathways. For example, related pyrrole compounds have been tested for their ability to inhibit alkaline phosphatase and other enzymes involved in metabolic processes .
The mechanism by which Methanamine exerts its biological effects likely involves interaction with specific receptors or enzymes. The presence of the bromine atom in the structure may enhance reactivity and binding affinity to biological targets. This interaction can modulate enzymatic activity or receptor signaling pathways .
Antimicrobial Studies
In one study, derivatives of pyrrole were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, suggesting strong antibacterial activity .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Methanamine Derivative A | 0.25 | Anti-MRSA |
| Methanamine Derivative B | 16 | Weak Growth Inhibitor |
Enzyme Inhibition
Another research effort focused on the enzyme inhibition capabilities of pyrrole derivatives. Compounds were screened for their ability to inhibit alkaline phosphatase and exhibited varied levels of activity. Some derivatives showed significant inhibition, indicating potential therapeutic roles in conditions where enzyme modulation is beneficial .
| Compound | Enzyme Target | Inhibition (%) |
|---|---|---|
| Methanamine Derivative C | Alkaline Phosphatase | 75% |
| Methanamine Derivative D | Alkaline Phosphatase | 50% |
Q & A
How can multi-component hetero-annulation strategies be optimized for synthesizing methanamine derivatives with complex pyrrole frameworks?
Answer:
The synthesis of such derivatives often requires multi-component reactions (MCRs) to assemble the pyrrole rings and substituents efficiently. For example, Vitamin B₁₂ has been used as a green catalyst for one-pot, four-component hetero-annulations involving amines, acetylene-dicarboxylates, and aldehydes, yielding dihydropyrrol-2-ones with high regioselectivity (70–85% yields) . Key considerations include:
- Catalyst selection : Non-toxic catalysts (e.g., Vitamin B₁₂) improve sustainability while maintaining reactivity.
- Reagent stoichiometry : Balancing acetylene-dicarboxylates and amines minimizes side reactions.
- Temperature control : Reactions typically proceed at 60–90°C to activate intermediates without decomposition.
Validate intermediates via HPLC or TLC to monitor annulation progress.
What experimental methods are critical for confirming the structural integrity of methanamine derivatives with conjugated pyrrole systems?
Answer:
Advanced spectroscopic and analytical techniques are essential:
- ¹H/¹³C-NMR : Resolve tautomeric equilibria in conjugated pyrrol-2-ylidene systems (e.g., chemical shifts at δ 6.2–7.8 ppm for pyrrole protons) .
- IR spectroscopy : Identify N–H stretches (~3400 cm⁻¹) and C=O/C=N bonds (~1650 cm⁻¹) to confirm functional groups .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 ratio at m/z 79/81) .
- X-ray crystallography : Resolve Z/E configurations in the (1Z)-methanamine backbone .
How do bromo and methoxy substituents influence the reactivity of pyrrole-based methanamine derivatives in cross-coupling reactions?
Answer:
The bromo group at the 5-position of pyrrole serves as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl/heteroaryl functionalization. However, steric hindrance from the methoxy group at the 3-position may slow transmetallation steps . Key adjustments:
- Catalyst choice : Use Pd(dppf)Cl₂ for bulky substrates to enhance coupling efficiency.
- Solvent selection : DMF or toluene at 80–110°C improves solubility of brominated intermediates .
- Protecting groups : Temporarily protect the methoxy group (e.g., as a TMS ether) to prevent oxidation during coupling .
What methodologies address contradictions in reported synthetic yields for methanamine derivatives with similar structures?
Answer:
Yield discrepancies often arise from:
- Purity of starting materials : Impurities in 5-bromo-1H-pyrrole precursors (e.g., ≥98% purity by HPLC) reduce side products .
- Oxygen sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation of pyrrol-2-ylidene intermediates .
- Workup protocols : Use column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients to isolate pure products .
Replicate literature procedures with controlled variables (e.g., solvent batch, heating rate) to identify yield-limiting factors.
How can solubility challenges be systematically addressed during the purification of hydrophobic methanamine derivatives?
Answer:
Solubility data for methanamine analogs (e.g., in toluene, DMF, or pyridine) guide solvent selection . Strategies include:
- Co-solvent systems : Use DCM:MeOH (9:1) to dissolve hydrophobic backbones while retaining polar functional groups.
- Temperature gradients : Recrystallize from hot ethanol (~70°C) to improve crystal lattice formation.
- Derivatization : Convert free amines to hydrochloride salts (e.g., using HCl/Et₂O) for enhanced aqueous solubility during HPLC .
What safety protocols are critical when handling intermediates with reactive bromo or methoxy substituents?
Answer:
- Ventilation : Use fume hoods for reactions involving volatile brominated compounds (e.g., 5-bromo-1H-pyrrole) .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with corrosive reagents (e.g., POCl₃ in Vilsmeier-Haack reactions) .
- First aid : Immediate rinsing with water (15+ minutes) for accidental exposure to intermediates, followed by medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
